7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine
Description
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is a fused heterocyclic compound featuring a 1,3,5-triazine core fused with a 1,2,4-triazole ring. This scaffold is a purine isostere, mimicking natural purines while offering enhanced metabolic stability and tunable bioactivity.
Properties
CAS No. |
1620842-89-8 |
|---|---|
Molecular Formula |
C5H4ClN5S |
Molecular Weight |
201.64 g/mol |
IUPAC Name |
7-chloro-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C5H4ClN5S/c1-12-5-9-3(6)11-4(10-5)7-2-8-11/h2H,1H3 |
InChI Key |
CGLFNOLZRXFWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC=NN2C(=N1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the N-3 nitrogen atom of the heterocyclic system using reagents such as allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Alkylation: Reagents like allyl bromide, bromoethane, and (2-acetoxyethoxy)methyl bromide are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Alkylation Products: Alkylated derivatives at the N-3 position.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heteroaryl and heterocyclic compounds.
Biology: The compound is used in the development of inhibitors for PI3K, which play a role in cellular functions such as growth, proliferation, and survival.
Medicine: PI3K inhibitors derived from this compound are used in the treatment of inflammatory and autoimmune disorders.
Industry: It is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The primary mechanism of action of 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its role as an intermediate in the synthesis of PI3K inhibitors. PI3K inhibitors function by blocking the PI3K pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, these compounds can reduce inflammation and modulate immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Triazolo-Triazines with Varying Functional Groups
The triazolo-triazine scaffold accommodates diverse substituents, which significantly alter pharmacological and physicochemical properties. Below is a comparative analysis:
Key Observations:
- Electrophilic Reactivity : Chloro and methylthio groups at C7/C5 enhance nucleophilic substitution, enabling modular derivatization .
- Bioactivity : Thioketo (C=S) and ureido (NHCONH-) groups at C5/C7 improve inhibitory potency against enzymes like thymidine phosphorylase .
- Receptor Affinity: Benzylamino substituents at C5 enhance adenosine receptor binding, while bulky groups at C7 improve selectivity .
Structural and Crystallographic Comparisons
- Planarity and Delocalization: The triazolo-triazine core is nearly planar (mean deviation < 0.04 Å), similar to purines. Substituents like phenyl rings introduce minor deviations (dihedral angles ~3–21°), affecting target interactions .
- Hydrogen Bonding: Amino groups at C5/C7 participate in N–H···N/F interactions, stabilizing crystal packing and enhancing solubility .
Anticancer and Antiparasitic Activity
Enzyme and Receptor Modulation
- Adenosine Receptors: C5 benzylamino groups enhance affinity (Ki < 30 nM), while C7 substituents dictate subtype selectivity .
- Purine Nucleoside Phosphorylase (PNP): Triazolo-triazines with C7 methylthio groups mimic 7-deazaxanthine, a known PNP inhibitor .
Biological Activity
7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is a heterocyclic compound belonging to the triazolo-triazine family. Its unique bicyclic structure, characterized by two fused triazine rings and functional groups including a chlorine atom at the 7-position and a methylthio group at the 5-position, contributes to its significant biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The molecular formula for 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine is with a molecular weight of 168.58 g/mol. The structure includes:
- Chlorine : Enhances reactivity and influences receptor interactions.
- Methylthio group : Involved in nucleophilic substitutions and contributes to biological activity.
Antagonistic Effects on Adenosine Receptors
Research indicates that 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine acts as an antagonist for adenosine receptors (ARs), particularly A2A and A3 subtypes. The binding affinity and selectivity towards these receptors can be significantly influenced by modifications at the 5 and 7 positions of the molecule. Molecular docking studies have shown that this compound interacts with key residues in the receptor binding site through hydrogen bonds and hydrophobic interactions.
Cytotoxicity Against Cancer Cell Lines
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Exhibited an IC50 value indicating effective inhibition of cell proliferation.
- Other cancer lines : Various derivatives have shown promising results in inhibiting growth across different types of cancers .
Study 1: Anticancer Activity
In a study examining the anticancer properties of triazine derivatives, 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine was identified as a potent inhibitor of tumorigenesis processes. The study highlighted its ability to induce apoptosis in cancer cells through enzyme inhibition pathways .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the compound's structure can enhance its biological activity. For example:
- Substituting different groups at the 5-position increased receptor binding affinity.
- The presence of both chlorine and methylthio groups was found to optimize interaction with ARs compared to other similar compounds .
Comparative Analysis with Similar Compounds
The following table summarizes key features and biological activities of compounds structurally related to 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Amino-[1,2,4]triazolo[1,5-a][1,3,5]triazine | Amino group at position 7 | Antagonist for various adenosine receptors |
| 7-Chloro-[1,2,4]triazolo[1,5-a][1,3,5]triazine | Chlorine at position 7 without methylthio group | Moderate receptor affinity |
| 5-Methylthio-[1,2,4]triazolo[1,5-a][1,3,5]triazine | Methylthio group at position 5 | Enhanced activity against specific cancer cell lines |
Q & A
Q. What are the common synthetic routes for preparing 7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 5,7-diphenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazine with methylthiol-containing nucleophiles (e.g., methylthiolate) under reflux in polar aprotic solvents like dioxane or ethanol .
- Step 2 : Purify intermediates via flash chromatography (e.g., EtOAc/light petroleum gradients) .
- Step 3 : Final chlorination at C7 using POCl₃ or PCl₃ under controlled conditions .
Key intermediates are validated via melting points (260–305°C) and NMR/IR spectroscopy .
Q. Which analytical techniques are critical for characterizing triazolo-triazine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns substituent positions (e.g., methylthio at C5, chlorine at C7) and confirms aromaticity .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~680 cm⁻¹, NH stretches at ~3430 cm⁻¹) .
- X-ray Crystallography : Resolves planarity of the triazolo-triazine core and dihedral angles of substituents (e.g., phenyl rings at 3.56° relative to the core) .
- Elemental Analysis : Validates purity (>95%) .
Q. How does the reactivity of C5 vs. C7 positions influence substitution patterns?
- Methodological Answer :
- C7 Reactivity : More electrophilic due to electron-withdrawing effects of adjacent nitrogen atoms. Substitutions (e.g., with amines) occur first at C7 under mild conditions (60°C, ethanol) .
- C5 Reactivity : Requires harsher conditions (120°C, sealed tubes) for substitution, especially with bulky amines .
- Sequential Substitution : C7 → C5 order avoids side reactions. For example, C7-phenoxy derivatives react with NH₃ before C5 functionalization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize adenosine receptor (AR) antagonism?
- Methodological Answer :
- C5 Modifications : Benzylamino groups enhance hA2AAR affinity (Ki = 1.44 nM) but reduce selectivity. Use methylthio for balanced A1/A2A/A3 affinity .
- C7 Modifications : Phenylureido groups improve hA2AAR selectivity (hA1/hA2A ratio = 216) via hydrophobic interactions with EL2 loop residues .
- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) identifies key residues (e.g., Phe168, His264) for ligand-receptor binding .
Q. What computational strategies resolve contradictions in substitution reactivity data?
- Methodological Answer :
- Case Study : Trichloromethyl derivatives at C5 resist substitution due to steric hindrance, whereas C7 trichloromethyl groups react readily. DFT calculations (e.g., Gaussian 09) reveal higher activation energy for C5 substitutions .
- Contradiction Resolution : Combine experimental kinetics (e.g., reaction monitoring via TLC) with transition-state modeling to validate mechanisms .
Q. How can synthetic challenges in transamination reactions be mitigated?
- Methodological Answer :
- Problem : Unplanned transamination at C7 occurs during C5 substitutions (e.g., with benzylamine) .
- Solution : Use Boc-protected amines to block competing pathways. For example, Boc-ethylenediamine reacts selectively at C5 under 180°C .
- Validation : Monitor intermediates via LC-MS and compare with computed molecular weights .
Q. What methodologies assess the compound’s potential in high-energy materials?
- Methodological Answer :
- Detonation Properties : Calculate using EXPLO5 software (density ≈ 1.9 g/cm³, velocity ≈ 9,300 m/s) .
- Thermal Stability : DSC/TGA analysis confirms decomposition >190°C, suitable for insensitive explosives .
- Sensitivity Testing : Impact (>40 J) and friction (>360 N) tests ensure safety .
Q. How are radio ligand binding assays designed to evaluate AR subtype selectivity?
- Methodological Answer :
- Protocol :
Use [³H]R-PIA for hA1AR, [³H]CGS 21680 for hA2AAR, and [¹²⁵I]-AB-MECA for hA3AR .
Incubate with CHO cells expressing ARs (2 h, 25°C) .
Measure IC₅₀ values via scintillation counting and fit data to Hill-Langmuir equations .
- Data Interpretation : Selectivity ratios (e.g., hA1/hA2A >200) guide lead optimization .
Tables
Table 1 : Key SAR Trends for AR Affinity
| Position | Substituent | hA2AAR Ki (nM) | Selectivity (hA1/hA2A) | Reference |
|---|---|---|---|---|
| C5 | Benzylamino | 1.11 | 85.2 | |
| C5 | Methylthio | 94.6 | 10.5 | |
| C7 | Phenylureido | 1.44 | 216.0 |
Table 2 : Synthetic Conditions for C5/C7 Substitutions
| Position | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| C7 | NH₃/MeOH | Methanol | 60 | 75–90 | |
| C5 | Benzylamine | Ethanol | 120 | 50–65 | |
| C5/C7 | Boc-ethylenediamine | Xylene | 180 | 70–85 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
